

1-(2-Bromoethyl)pyrrolidine hydrochloride solubility in organic solvents

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Compound of Interest

Compound Name: 1-(2-Bromoethyl)pyrrolidine hydrochloride

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An In-depth Technical Guide on the Solubility of **1-(2-Bromoethyl)pyrrolidine Hydrochloride** in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of **1-(2-bromoethyl)pyrrolidine hydrochloride** (CAS RN: 106536-48-5), a key intermediate in pharmaceutical synthesis. The content herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for solubility determination.

Introduction to 1-(2-Bromoethyl)pyrrolidine Hydrochloride

1-(2-Bromoethyl)pyrrolidine hydrochloride is a pyrrolidine derivative that serves as a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its chemical structure, featuring a pyrrolidine ring and a bromoethyl group, makes it a versatile reagent for introducing the 1-pyrrolidinoethyl moiety through alkylation reactions.^[1] The hydrochloride salt form enhances the compound's stability and modulates its solubility, particularly in polar solvents.^{[2][3]}

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthetic chemistry, enabling informed decisions on solvent selection for reactions, purification, and formulation.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. Key properties of **1-(2-bromoethyl)pyrrolidine hydrochloride** are summarized in Table 1.

Table 1: Physicochemical Properties of **1-(2-Bromoethyl)pyrrolidine Hydrochloride**

Property	Value	Source
IUPAC Name	1-(2-bromoethyl)pyrrolidine hydrochloride	[4]
CAS Number	106536-48-5	[4][5]
Molecular Formula	C ₆ H ₁₃ BrClN	[4][5]
Molecular Weight	214.53 g/mol	[4][5]
Storage Temperature	2-8°C under inert gas	[5]

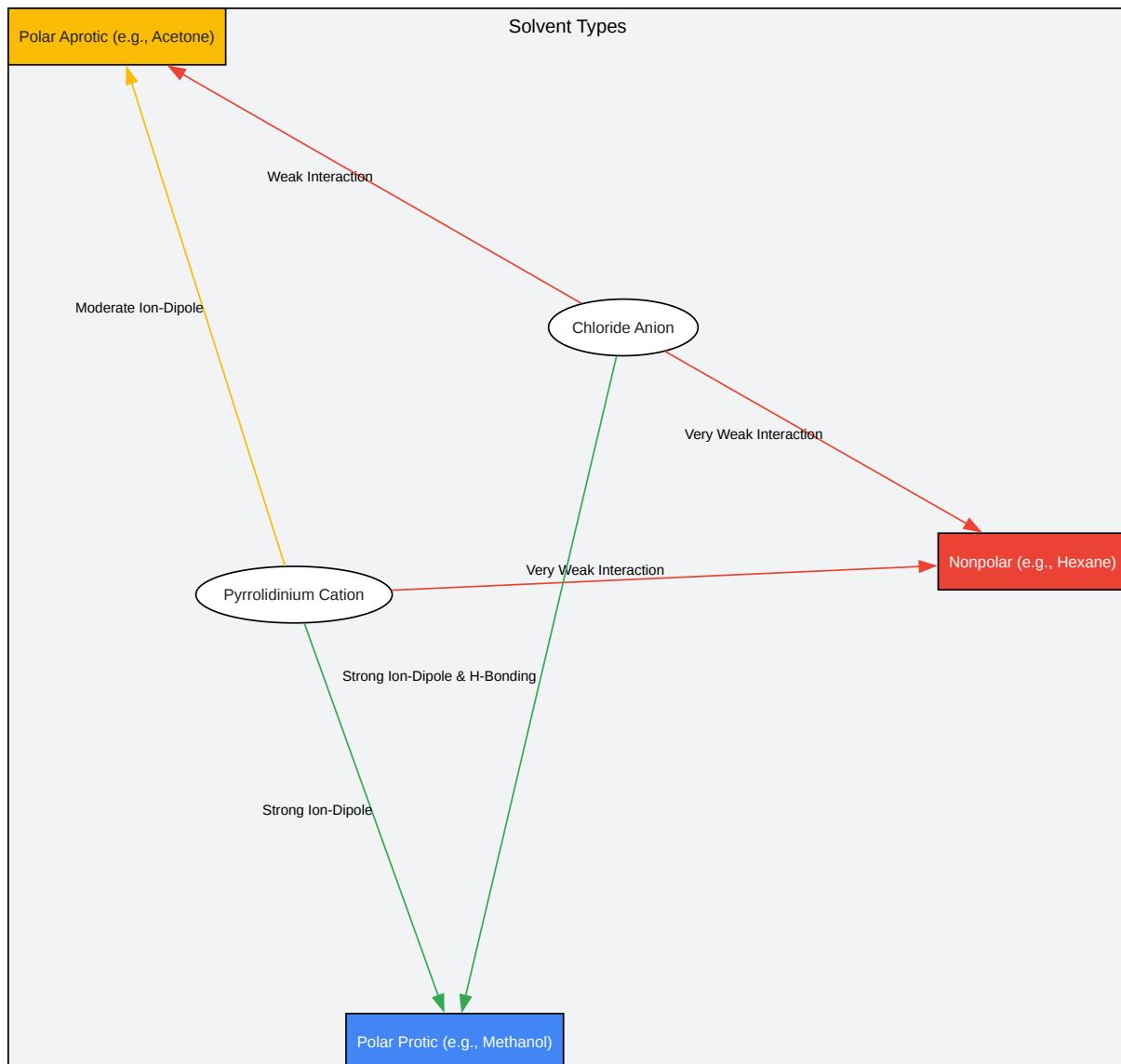
Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of **1-(2-bromoethyl)pyrrolidine hydrochloride**. As an ionic salt, it is inherently polar. This polarity dictates its solubility behavior in different classes of organic solvents.

- **Polar Protic Solvents:** These solvents, such as water and lower-aliphatic alcohols (e.g., methanol, ethanol), are capable of hydrogen bonding and have high dielectric constants. They are expected to be effective at solvating both the pyrrolidinium cation and the chloride anion through ion-dipole interactions, leading to higher solubility.[6][7]
- **Polar Aprotic Solvents:** Solvents like acetone and ethyl acetate possess a dipole moment but lack acidic protons for hydrogen bonding. While they can solvate the cation to some extent, their ability to solvate the anion is limited, resulting in moderate solubility.
- **Nonpolar Solvents:** Nonpolar solvents such as hexane, toluene, and diethyl ether have low dielectric constants and are incapable of forming significant interactions with the ionic solute.

Consequently, **1-(2-bromoethyl)pyrrolidine hydrochloride** is expected to have very low solubility in these solvents.^[7]

The following diagram illustrates the interaction between **1-(2-bromoethyl)pyrrolidine hydrochloride** and different solvent types.



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Caption: Solute-Solvent Interactions

Qualitative Solubility Profile

While quantitative solubility data for **1-(2-bromoethyl)pyrrolidine hydrochloride** is not extensively available in the public domain, a qualitative assessment based on established chemical principles can be made.

Table 2: Predicted Qualitative Solubility of **1-(2-Bromoethyl)pyrrolidine Hydrochloride**

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	High	Strong ion-dipole interactions and hydrogen bonding effectively solvate both cation and anion. [6][7]
Polar Aprotic	Acetone, Acetonitrile, Dimethylformamide (DMF)	Moderate to Low	Capable of solvating the cation, but less effective at solvating the anion.
Nonpolar	Hexane, Toluene, Diethyl Ether	Very Low	Lack of polarity and inability to form significant interactions with the ionic solute. [7]

Experimental Determination of Solubility

A precise and reproducible method for determining the solubility of **1-(2-bromoethyl)pyrrolidine hydrochloride** is crucial for its application. The isothermal equilibrium method is a widely accepted technique for this purpose.[6][7]

Objective

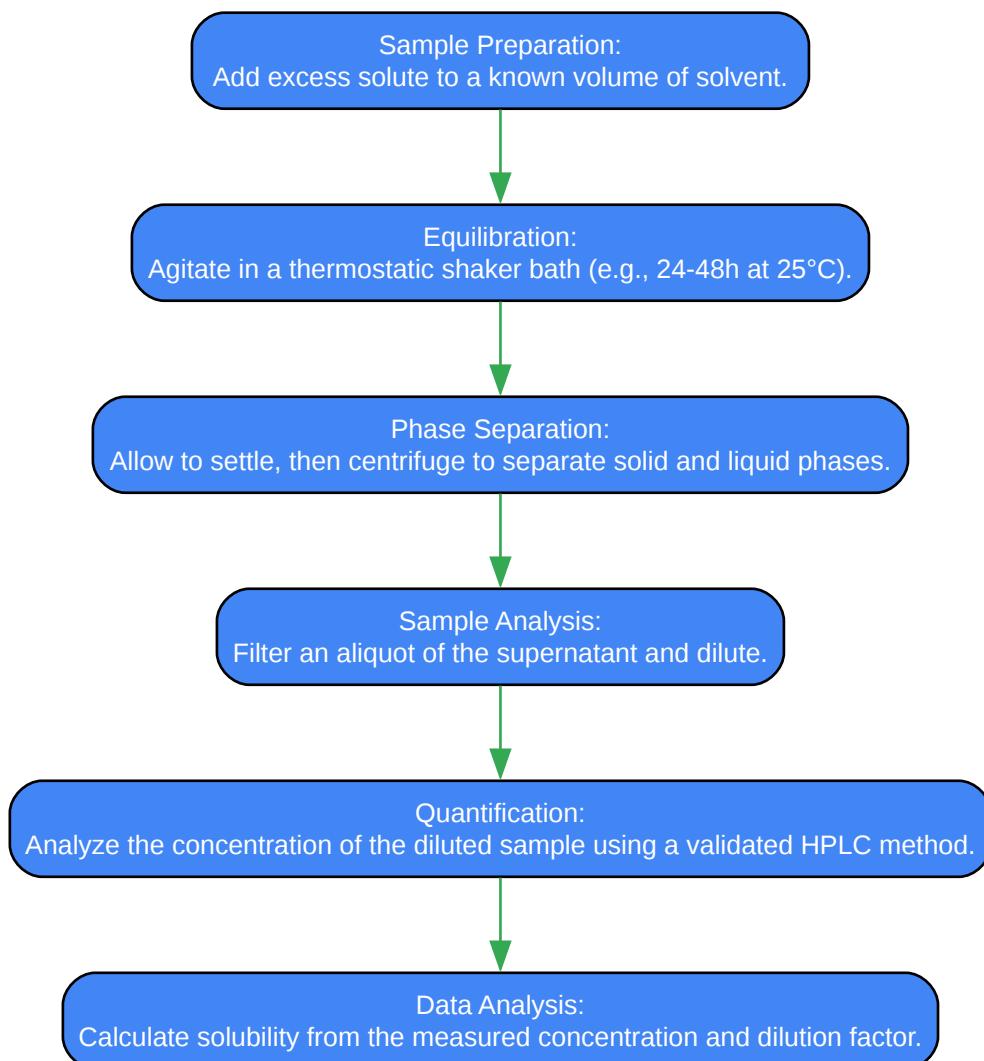
To determine the equilibrium solubility of **1-(2-bromoethyl)pyrrolidine hydrochloride** in various organic solvents at a controlled temperature.

Materials

- **1-(2-Bromoethyl)pyrrolidine hydrochloride** (purity > 99%)
- Selected organic solvents of analytical grade
- Thermostatic shaker bath
- Calibrated thermometer
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Syringe filters (0.22 µm)

Experimental Workflow

The following diagram outlines the workflow for the isothermal equilibrium method.



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Caption: Isothermal Equilibrium Solubility Workflow

Detailed Protocol

- Preparation of Saturated Solutions: An excess amount of **1-(2-bromoethyl)pyrrolidine hydrochloride** is added to a known volume of each solvent in sealed vials.^[7]
- Equilibration: The vials are placed in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.^{[6][7]} The time to reach equilibrium should be confirmed through preliminary experiments.

- Phase Separation: After equilibration, the suspensions are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. The samples are then centrifuged to further separate the solid and liquid phases.[7]
- Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn, filtered through a syringe filter, and diluted with a suitable mobile phase.[6][7]
- Quantification: The concentration of **1-(2-bromoethyl)pyrrolidine hydrochloride** in the diluted sample is then quantified using a validated HPLC method.
- Data Analysis: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L. The experiment should be repeated at least three times to ensure reproducibility, with the results reported as the mean \pm standard deviation.[7]

Conclusion

While specific quantitative solubility data for **1-(2-bromoethyl)pyrrolidine hydrochloride** remains limited in publicly accessible literature, a strong predictive understanding can be derived from its ionic nature and the principles of solvent polarity. It is anticipated to exhibit high solubility in polar protic solvents and low solubility in nonpolar solvents. For precise quantitative data, the isothermal equilibrium method provides a robust and reliable experimental approach. The information and methodologies presented in this guide are intended to empower researchers and drug development professionals in the effective handling and application of this important synthetic intermediate.

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